molecular formula C8H12BNO3 B580822 (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid CAS No. 1310404-56-8

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Cat. No. B580822
CAS RN: 1310404-56-8
M. Wt: 180.998
InChI Key: GRDBBBJVJPPVCL-UHFFFAOYSA-N
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Description

“(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C8H12BNO3 . It has an average mass of 180.997 Da and a monoisotopic mass of 181.091019 Da . This compound is also known as 5-(2-hydroxypropan-2-yl)pyridine-3-boronic acid .


Molecular Structure Analysis

The molecular structure of “(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” consists of a pyridine ring substituted at the 3-position with a boronic acid group and at the 5-position with a 2-hydroxypropan-2-yl group . The InChI string of the compound is InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-7(9(12)13)10-5-6/h3-5,11-13H,1-2H3 . The canonical SMILES representation is B(C1=NC=C(C=C1)C(C)(C)O)(O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” include a molecular weight of 181.00 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 181.0910234 g/mol and its monoisotopic mass is 181.0910234 g/mol . The topological polar surface area is 73.6 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid: is likely used in Suzuki-Miyaura cross-coupling reactions, which are a type of chemical reaction used to form carbon-carbon bonds between two different organic compounds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Palladium-Catalyzed Intramolecular Aminocarbonylation

This compound may also be involved in palladium-catalyzed intramolecular aminocarbonylation reactions. These reactions are useful for creating cyclic amides, which are structures present in many bioactive molecules .

N-Arylation

N-Arylation is another potential application. This process involves the introduction of an aryl group into a substrate molecule and is commonly used in the synthesis of various organic compounds, including drugs and agrochemicals .

Metal–Organic Complexes

The boronic acid functional group of this compound suggests its use in forming metal–organic complexes. These complexes have applications in catalysis, material science, and as precursors for the synthesis of coordination polymers .

Catalysis

Lastly, boronic acids are often used as catalysts or catalyst stabilizers due to their unique chemical properties, which can enhance reaction rates or improve selectivity in various chemical transformations.

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Mechanism of Action

Target of Action

The primary target of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid, is a key biochemical pathway. This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the formation of new linear poly (phenylpyridyl) chains and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Pharmacokinetics

The compound’s stability and reactivity in suzuki–miyaura coupling reactions suggest it may have favorable bioavailability .

Result of Action

The result of the action of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, including new linear poly (phenylpyridyl) chains , and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The action of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is generally stable and environmentally benign, making it suitable for use in a variety of conditions . .

properties

IUPAC Name

[5-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-7(9(12)13)5-10-4-6/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDBBBJVJPPVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717196
Record name [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310404-56-8
Record name B-[5-(1-Hydroxy-1-methylethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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